(2S,3S)-(-)-Bis(diphenylphosphino)butane

Catalog No.
S681236
CAS No.
64896-28-2
M.F
C28H28P2
M. Wt
426.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,3S)-(-)-Bis(diphenylphosphino)butane

CAS Number

64896-28-2

Product Name

(2S,3S)-(-)-Bis(diphenylphosphino)butane

IUPAC Name

[(2S,3S)-3-diphenylphosphanylbutan-2-yl]-diphenylphosphane

Molecular Formula

C28H28P2

Molecular Weight

426.5 g/mol

InChI

InChI=1S/C28H28P2/c1-23(29(25-15-7-3-8-16-25)26-17-9-4-10-18-26)24(2)30(27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-24H,1-2H3/t23-,24-/m0/s1

InChI Key

FWXAUDSWDBGCMN-ZEQRLZLVSA-N

SMILES

CC(C(C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4

Synonyms

1,1’-[(1S,2S)-1,2-Dimethyl-1,2-ethanediyl]bis[1,1-diphenyl-phosphine; [S-(R*,R*)]-(1,2-Dimethyl-1,2-ethanediyl)bis[diphenyl-phosphine; [(1S,2S)-1,2-Dimethyl-1,2-ethanediyl]bis[diphenyl-phosphine; (-)-Chiraphos; (1S,2S)-1,2-Dimethyl-1,2-ethanediyl]bi

Canonical SMILES

CC(C(C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4

Isomeric SMILES

C[C@@H]([C@H](C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4

(2S,3S)-(-)-Bis(diphenylphosphino)butane is a human-made phosphine ligand. Phosphine ligands are molecules containing a phosphorus atom bonded to three other atoms, typically hydrogens or organic groups like phenyl (C6H5) in this case. Chiral ligands contain mirrored versions of themselves that are not superimposable, like a left and right hand. (S,S)-CHIRAPHOS is a specific stereoisomer, meaning its arrangement of atoms in space creates a particular handedness [, ].


Molecular Structure Analysis

The key feature of (S,S)-CHIRAPHOS is its chiral backbone. It consists of a butane chain with two phosphine groups attached at the second and third carbon atoms (C2 and C3). The "S,S" designation indicates the configuration around these two carbon atoms. The two phenyl groups are attached to each phosphorus atom [].


Chemical Reactions Analysis

(S,S)-CHIRAPHOS is valuable in asymmetric catalysis because it forms complexes with transition metals that can then participate in various organic reactions. These reactions often involve the formation or breaking of carbon-carbon bonds. The specific reaction conditions and the choice of transition metal determine the exact outcome [, ].

One example is the hydrogenation of a ketone (C=O) to an alcohol (C-OH) using a rhodium-(S,S)-CHIRAPHOS complex as a catalyst []. The catalyst directs the reaction to produce a specific enantiomer of the alcohol product.


Physical And Chemical Properties Analysis

(S,S)-CHIRAPHOS is a white crystalline solid with a melting point of 116-118 °C []. It is slightly soluble in common organic solvents like dichloromethane and chloroform [].

Asymmetric Synthesis

(2S,3S)-(-)-Bis(diphenylphosphino)butane is a valuable ligand for asymmetric synthesis, a field of chemistry focused on creating molecules with a specific handedness. Its ability to form stable complexes with transition metals allows it to control the stereochemical outcome of various reactions. For example, it has been employed in:

  • Hydrogenation reactions: (2S,3S)-(-)-Bis(diphenylphosphino)butane can be used in conjunction with palladium catalysts to achieve the enantioselective hydrogenation of alkenes and ketones.
  • Hydroboration reactions: This ligand is also effective in promoting the enantioselective hydroboration of alkenes, which is a crucial step in the synthesis of various chiral alcohols.
  • C-C bond formation reactions: (2S,3S)-(-)-Bis(diphenylphosphino)butane finds application in asymmetric C-C bond formation reactions, such as the Suzuki-Miyaura coupling and the Negishi coupling, which are essential for constructing complex organic molecules.

Homogeneous Catalysis

(2S,3S)-(-)-Bis(diphenylphosphino)butane plays a significant role in homogeneous catalysis, where the catalyst remains in the same phase as the reactants throughout the reaction. Due to its ability to form well-defined complexes with transition metals, it can be used in various catalytic processes, including:

  • Hydrogenation: As mentioned earlier, (2S,3S)-(-)-Bis(diphenylphosphino)butane is effective in hydrogenation reactions catalyzed by palladium complexes.
  • Hydroformylation: This ligand is also applicable in hydroformylation reactions, where an aldehyde is converted into an alcohol with the insertion of a formyl group (CHO).
  • Hydrosilylation: (2S,3S)-(-)-Bis(diphenylphosphino)butane can be used in hydrosilylation reactions, which involve the addition of a silicon-hydrogen bond (Si-H) across an unsaturated carbon-carbon bond.

Organometallic Chemistry

(2S,3S)-(-)-Bis(diphenylphosphino)butane is a valuable tool in organometallic chemistry, which studies the interaction between organic compounds and metal elements. It forms stable complexes with various transition metals, allowing researchers to:

  • Study the structure and reactivity of metal complexes: By complexing with transition metals, (2S,3S)-(-)-Bis(diphenylphosphino)butane influences their electronic and steric properties, which can be probed using various spectroscopic techniques.
  • Develop new catalysts: The understanding gained from studying the metal complexes formed with (2S,3S)-(-)-Bis(diphenylphosphino)butane can aid in the rational design of new and efficient catalysts for various chemical transformations.

XLogP3

6.7

UNII

6QR78GZL9B

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

64896-28-2

Wikipedia

(S,S)-chiraphos

Dates

Modify: 2023-08-15

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